molecular formula C7H10S2 B14776041 2-Ethyl-5-(methylthio)thiophene

2-Ethyl-5-(methylthio)thiophene

Cat. No.: B14776041
M. Wt: 158.3 g/mol
InChI Key: STBYPBAVRCYSEO-UHFFFAOYSA-N
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Description

2-Ethyl-5-(methylthio)thiophene is a heterocyclic compound that belongs to the thiophene family. Thiophenes are five-membered aromatic rings containing one sulfur atom. This particular compound has an ethyl group at the second position and a methylthio group at the fifth position on the thiophene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-5-(methylthio)thiophene can be achieved through several methods. One common approach involves the condensation of 2-ethylthiophene with methylthiol in the presence of a catalyst. Another method includes the use of the Gewald reaction, which involves the condensation of an α-methylene carbonyl compound with sulfur and an α-cyano ester .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product .

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-5-(methylthio)thiophene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Ethyl-5-(methylthio)thiophene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Ethyl-5-(methylthio)thiophene involves its interaction with various molecular targets and pathways. In biological systems, it may inhibit specific enzymes or receptors, leading to its antimicrobial or anticancer effects. The exact molecular targets and pathways are still under investigation, but it is believed to involve the modulation of oxidative stress and inhibition of key signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Ethyl-5-(methylthio)thiophene is unique due to the presence of both an ethyl and a methylthio group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications, particularly in the synthesis of novel materials and pharmaceuticals .

Properties

Molecular Formula

C7H10S2

Molecular Weight

158.3 g/mol

IUPAC Name

2-ethyl-5-methylsulfanylthiophene

InChI

InChI=1S/C7H10S2/c1-3-6-4-5-7(8-2)9-6/h4-5H,3H2,1-2H3

InChI Key

STBYPBAVRCYSEO-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(S1)SC

Origin of Product

United States

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